molecular formula C7H8O4 B14739618 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid CAS No. 4924-54-3

3-Methyl-2-cyclobutene-1,2-dicarboxylic acid

Katalognummer: B14739618
CAS-Nummer: 4924-54-3
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: RCIQMZDMRSJPME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-cyclobutene-1,2-dicarboxylic acid is an organic compound with the molecular formula C7H8O4 It is a derivative of cyclobutene, featuring a methyl group and two carboxylic acid groups attached to the cyclobutene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable preparation approaches that ensure high yield and purity. These methods often utilize commercially available starting materials and optimized reaction conditions to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-cyclobutene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various cyclobutane derivatives, substituted cyclobutenes, and dicarboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-cyclobutene-1,2-dicarboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can influence enzyme activity, metabolic processes, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutene-1,2-dicarboxylic acid: Lacks the methyl group present in 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid.

    3-Methylcyclobutane-1,2-dicarboxylic acid: Features a cyclobutane ring instead of a cyclobutene ring.

    2-Cyclobutene-1,2-dicarboxylic acid: Similar structure but without the methyl group

Uniqueness

This compound is unique due to the presence of both a methyl group and two carboxylic acid groups on the cyclobutene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

4924-54-3

Molekularformel

C7H8O4

Molekulargewicht

156.14 g/mol

IUPAC-Name

3-methylcyclobut-2-ene-1,2-dicarboxylic acid

InChI

InChI=1S/C7H8O4/c1-3-2-4(6(8)9)5(3)7(10)11/h4H,2H2,1H3,(H,8,9)(H,10,11)

InChI-Schlüssel

RCIQMZDMRSJPME-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.